Cas no 202350-68-3 (PNU-159682)

PNU-159682 structure
Nom du produit:PNU-159682
Numéro CAS:202350-68-3
Le MF:C32H35NO13
Mégawatts:641.619210481644
MDL:MFCD12756329
CID:2083536
PubChem ID:9874188
PNU-159682 Propriétés chimiques et physiques
Nom et identifiant
-
- PNU159682
- 3'-deamino-3'',4'-anhydro-[2''(S)-methoxy-3''(R)-oxy-4''-morpholinyl]doxorubicin
- PNU-159682
- (8S,10S)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[(1S,3R,4aS,9S,9aR,10aS)-octahydro-9-methoxy-1-methyl-1H-pyrano[4',3':4,5]oxazolo[2,3-c][1,4]oxazin-3-yl]oxy]-5,12-naphthacenedione
- PNU159682?
- SLURUCSFDHKXFR-WWMWMSKMSA-N
- CHEMBL4777727
- (8S,10S)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-(((1S,3R,4aS,9S,9aR,10aS)-octahydro-9-methoxy-1-methyl-1H-pyrano(4',3':4,5)oxazolo(2,3-C)(1,4)oxazin-3-yl)oxy)-5,12-naphthacenedione
- CQ5A9ZNT7C
- (8S,10S)-6,8,11-Trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-(((1S,3R,4aS,9S,9aR,10aS)-9-methoxy-1-methyloctahydro-1H-pyrano[4',3':4,5]oxazolo[2,3-c][1,4]oxazin-3-yl)oxy)-7,8,9,10-tetrahydrotetracene-5,12-dione
- PNU-159682 (GMP)
- CS-3298
- HY-16700G
- SCHEMBL3801318
- (8S,10S)-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-10-{[(1S,3R,4aS,9S,9aR,10aS)-9-methoxy-1-methyloctahydro-1H-pyrano[4',3':4,5][1,3]oxazolo[2,3-c][1,4]oxazin-3-yl]oxy}-7,8,9,10-tetrahydrotetracene-5,12-dione
- DA-76964
- BP-29359
- AKOS027326779
- (8S,10S)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-{[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.0(2),?]tridecan-4-yl]oxy}-9,10-dihydro-7H-tetracene-5,12-dione
- CS-0899275
- HY-16700
- (8S,10S)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-{[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.0,tridecan-4-yl]oxy}-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-(((1S,3R,4aS,9S,9aR,10aS)-octahydro-9-methoxy-1-methyl-1H-pyrano(4',3':4,5)oxazolo(2,3-C)(1,4)oxazin-3-yl)oxy)-, (8S,10S)-
- UNII-CQ5A9ZNT7C
- 202350-68-3
- PNU 159682
- (8S,10S)-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-10-{[(1S,3R,4aS,9S,9aR,10aS)-9-methoxy-1-methyloctahydro-1H-pyrano[4',3':4,5] [1,3] oxazolo[2,3-c][1,4]oxazin-3-yl]oxy}-7,8,9,10-tetrahydrotetracene-5,12-dione
- (7S,9S)-6,9,11-Trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
- EX-A3364
- MS-30920
- 3'-Deamino-3'',4'-anhydro-(2''-methoxy-3''-oxy-4''-morpholinyl)doxorubicin
- FP158112
-
- MDL: MFCD12756329
- Piscine à noyau: InChI=1S/C32H35NO13/c1-13-29-16(33-7-8-43-31(42-3)30(33)46-29)9-20(44-13)45-18-11-32(40,19(35)12-34)10-15-22(18)28(39)24-23(26(15)37)25(36)14-5-4-6-17(41-2)21(14)27(24)38/h4-6,13,16,18,20,29-31,34,37,39-40H,7-12H2,1-3H3/t13-,16-,18-,20-,29+,30+,31-,32-/m0/s1
- La clé Inchi: SLURUCSFDHKXFR-WWMWMSKMSA-N
- Sourire: COC1=C(C(C(C(O)=C([C@@H](O[C@H]2C[C@H]3[C@H](O[C@H]4N3CCO[C@@H]4OC)[C@H](C)O2)C[C@@](C(CO)=O)(O)C5)C5=C6O)=C6C7=O)=O)C7=CC=C1
Propriétés calculées
- Qualité précise: 641.21084017g/mol
- Masse isotopique unique: 641.21084017g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 46
- Nombre de liaisons rotatives: 6
- Complexité: 1200
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 191Ų
- Le xlogp3: 2.4
Propriétés expérimentales
- Dense: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (5.1E-3 g/L) (25 ºC),
PNU-159682 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:4°C, stored under nitrogen
PNU-159682 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC7648-5mg |
PNU159682 |
202350-68-3 | >98% | 5mg |
$650.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58124-10mg |
PNU-159682 |
202350-68-3 | 98% | 10mg |
¥10789.00 | 2023-09-07 | |
ChemScence | CS-3298-50mg |
PNU-159682 |
202350-68-3 | 97.24% | 50mg |
$2400.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1002016-500mg |
PNU-159682 |
202350-68-3 | 95% | 500mg |
$3800 | 2024-07-24 | |
eNovation Chemicals LLC | Y1316197-25mg |
PNU-159682 |
202350-68-3 | 95.0% | 25mg |
$600 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58124-1mg |
PNU-159682 |
202350-68-3 | 98% | 1mg |
¥3146.00 | 2023-09-07 | |
Chemenu | CM360706-1g |
PNU-159682 |
202350-68-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
MedChemExpress | HY-16700-50mg |
PNU-159682 |
202350-68-3 | 98.25% | 50mg |
¥15800 | 2023-08-31 | |
Chemenu | CM360706-100mg |
PNU-159682 |
202350-68-3 | 95%+ | 100mg |
$*** | 2023-03-29 | |
A2B Chem LLC | AB52646-1mg |
Pnu-159682 |
202350-68-3 | ≥95% | 1mg |
$55.00 | 2024-04-20 |
PNU-159682 Littérature connexe
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
202350-68-3 (PNU-159682) Produits connexes
- 722478-58-2(2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(2-phenylethyl)acetamide)
- 849414-25-1(2H-1,3-Thiazine-2-thione, 3-[1-(1H-benzotriazol-1-yl)propyl]tetrahydro-)
- 251097-01-5(3-(4-Nitrobenzyl)sulfanyl-2-thiophene-carboxylic Acid)
- 2228935-42-8(2-(4-chloro-1-ethyl-1H-imidazol-5-yl)propanenitrile)
- 1804694-50-5(3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide)
- 1822510-70-2(Phenylalanine, 4-amino-N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-, methyl ester)
- 1172082-04-0(N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride)
- 2172071-51-9(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1247861-95-5(Benzenemethanol, 3-ethoxy-α-2-propen-1-yl-)
- 1361734-02-2(Methyl 2-(aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:202350-68-3)PNU-159682

Pureté:99%/99%/99%/99%/99%/99%
Quantité:5mg/10mg/25mg/50mg/100mg/250mg
Prix ($):170.0/297.0/624.0/966.0/1485.0/1782.0